molecular formula C10H12N4O2 B13868144 3-(5-Methylfuran-2-yl)-1,4-dihydropyridazine-6-carbohydrazide

3-(5-Methylfuran-2-yl)-1,4-dihydropyridazine-6-carbohydrazide

Katalognummer: B13868144
Molekulargewicht: 220.23 g/mol
InChI-Schlüssel: VSGABBLSCKDPEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5-Methylfuran-2-yl)-1,4-dihydropyridazine-6-carbohydrazide is a heterocyclic compound that features a furan ring substituted with a methyl group and a dihydropyridazine ring with a carbohydrazide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methylfuran-2-yl)-1,4-dihydropyridazine-6-carbohydrazide typically involves the reaction of 5-methylfurfural with hydrazine derivatives under controlled conditions One common method involves the condensation of 5-methylfurfural with hydrazine hydrate to form the intermediate hydrazone, which is then cyclized to form the dihydropyridazine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and renewable starting materials, can make the process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-Methylfuran-2-yl)-1,4-dihydropyridazine-6-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The dihydropyridazine ring can be reduced to form tetrahydropyridazine derivatives.

    Substitution: The carbohydrazide group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the carbohydrazide group under mild conditions.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Tetrahydropyridazine derivatives.

    Substitution: Various substituted carbohydrazide derivatives.

Wissenschaftliche Forschungsanwendungen

3-(5-Methylfuran-2-yl)-1,4-dihydropyridazine-6-carbohydrazide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.

    Medicine: Its derivatives could be explored for therapeutic applications, including as enzyme inhibitors or receptor modulators.

    Industry: It can be used in the development of new materials, such as polymers or catalysts, due to its unique structural features.

Wirkmechanismus

The mechanism of action of 3-(5-Methylfuran-2-yl)-1,4-dihydropyridazine-6-carbohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and dihydropyridazine moiety can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-(4-Methylphenyl)-3-(5-Methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-Pyrazole: A pyrazoline derivative with a similar furan ring structure.

    3H-furo[2,3-b]imidazo[4,5-f]quinolines: Heterocyclic compounds with a furan ring and imidazole or pyrazole moieties.

Uniqueness

3-(5-Methylfuran-2-yl)-1,4-dihydropyridazine-6-carbohydrazide is unique due to its combination of a furan ring, dihydropyridazine ring, and carbohydrazide group. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Eigenschaften

Molekularformel

C10H12N4O2

Molekulargewicht

220.23 g/mol

IUPAC-Name

3-(5-methylfuran-2-yl)-1,4-dihydropyridazine-6-carbohydrazide

InChI

InChI=1S/C10H12N4O2/c1-6-2-5-9(16-6)7-3-4-8(14-13-7)10(15)12-11/h2,4-5,14H,3,11H2,1H3,(H,12,15)

InChI-Schlüssel

VSGABBLSCKDPEF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(O1)C2=NNC(=CC2)C(=O)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.